Vinorelbine Tartrate
Vinorelbine Tartrate
Vinorelbine Tartrate is the ditartrate salt of a semisynthetic vinca alkaloid derived from the leaves of the periwinkle plant (Vinca rosea) with antineoplastic properties. Vinorelbine binds to tubulin, thereby inhibiting tubulin polymerization into microtubules and spindle formation and resulting in apoptosis of susceptible cancer cells. Inhibition of mitotic microtubules correlates with antitumor activity, whereas inhibition of axonal microtubules seems to correlate with vinorelbine's neurotoxicity. Compared to related vinca alkaloids, vinorelbine is more selective against mitotic than axonal microtubules in vitro, which may account for its decreased neurotoxicity. This agent is also a radiation-sensitizing agent. (NCI04)
A vinca alkaloid related to VINBLASTINE that is used as a first-line treatment for NON-SMALL CELL LUNG CANCER, or for advanced or metastatic BREAST CANCER refractory to treatment with ANTHRACYCLINES.
A vinca alkaloid related to VINBLASTINE that is used as a first-line treatment for NON-SMALL CELL LUNG CANCER, or for advanced or metastatic BREAST CANCER refractory to treatment with ANTHRACYCLINES.
Brand Name:
Vulcanchem
CAS No.:
125317-39-7
VCID:
VC0000268
InChI:
InChI=1S/C45H54N4O8.2C4H6O6/c1-8-27-19-28-22-44(40(51)55-6,36-30(25-48(23-27)24-28)29-13-10-11-14-33(29)46-36)32-20-31-34(21-35(32)54-5)47(4)38-43(31)16-18-49-17-12-15-42(9-2,37(43)49)39(57-26(3)50)45(38,53)41(52)56-7;2*5-1(3(7)8)2(6)4(9)10/h10-15,19-21,28,37-39,46,53H,8-9,16-18,22-25H2,1-7H3;2*1-2,5-6H,(H,7,8)(H,9,10)/t28-,37-,38+,39+,42+,43+,44-,45-;2*1-,2-/m011/s1
SMILES:
CCC1=CC2CC(C3=C(CN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC.C(C(C(=O)O)O)(C(=O)O)O.C(C(C(=O)O)O)(C(=O)O)O
Molecular Formula:
C₄₅H₅₄N₄O₈.C₈H₁₂O₁₂
Molecular Weight:
1079.1 g/mol
Vinorelbine Tartrate
CAS No.: 125317-39-7
APIs
VCID: VC0000268
Molecular Formula: C₄₅H₅₄N₄O₈.C₈H₁₂O₁₂
Molecular Weight: 1079.1 g/mol
Purity: > 98%
CAS No. | 125317-39-7 |
---|---|
Product Name | Vinorelbine Tartrate |
Molecular Formula | C₄₅H₅₄N₄O₈.C₈H₁₂O₁₂ |
Molecular Weight | 1079.1 g/mol |
IUPAC Name | (2R,3R)-2,3-dihydroxybutanedioic acid;methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(12S,14R)-16-ethyl-12-methoxycarbonyl-1,10-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8,15-pentaen-12-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate |
Standard InChI | InChI=1S/C45H54N4O8.2C4H6O6/c1-8-27-19-28-22-44(40(51)55-6,36-30(25-48(23-27)24-28)29-13-10-11-14-33(29)46-36)32-20-31-34(21-35(32)54-5)47(4)38-43(31)16-18-49-17-12-15-42(9-2,37(43)49)39(57-26(3)50)45(38,53)41(52)56-7;2*5-1(3(7)8)2(6)4(9)10/h10-15,19-21,28,37-39,46,53H,8-9,16-18,22-25H2,1-7H3;2*1-2,5-6H,(H,7,8)(H,9,10)/t28-,37-,38+,39+,42+,43+,44-,45-;2*1-,2-/m011/s1 |
Standard InChIKey | CILBMBUYJCWATM-NPJYPKOYSA-N |
Isomeric SMILES | CCC1=C[C@H]2C[C@@](C3=C(CN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)[C@]78CCN9[C@H]7[C@@](C=CC9)([C@H]([C@@]([C@@H]8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
SMILES | CCC1=CC2CC(C3=C(CN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC.C(C(C(=O)O)O)(C(=O)O)O.C(C(C(=O)O)O)(C(=O)O)O |
Canonical SMILES | CCC1=CC2CC(C3=C(CN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC.C(C(C(=O)O)O)(C(=O)O)O.C(C(C(=O)O)O)(C(=O)O)O |
Appearance | Solid powder |
Description | Vinorelbine Tartrate is the ditartrate salt of a semisynthetic vinca alkaloid derived from the leaves of the periwinkle plant (Vinca rosea) with antineoplastic properties. Vinorelbine binds to tubulin, thereby inhibiting tubulin polymerization into microtubules and spindle formation and resulting in apoptosis of susceptible cancer cells. Inhibition of mitotic microtubules correlates with antitumor activity, whereas inhibition of axonal microtubules seems to correlate with vinorelbine's neurotoxicity. Compared to related vinca alkaloids, vinorelbine is more selective against mitotic than axonal microtubules in vitro, which may account for its decreased neurotoxicity. This agent is also a radiation-sensitizing agent. (NCI04) A vinca alkaloid related to VINBLASTINE that is used as a first-line treatment for NON-SMALL CELL LUNG CANCER, or for advanced or metastatic BREAST CANCER refractory to treatment with ANTHRACYCLINES. |
Purity | > 98% |
Synonyms | 5' Nor anhydrovinblastine 5'-nor-anhydrovinblastine KW 2307 KW-2307 KW2307 Navelbine vinorelbine vinorelbine tartrate |
Reference | 1: Jimeno A, Hitt R, Quintela-Fandino M, Cortés-Funes H. Phase II trial of vinorelbine tartrate in patients with treatment-naive metastatic melanoma. Anticancer Drugs. 2005 Jan;16(1):53-7. PubMed PMID: 15613904. 2: Whitehead RP, Moon J, McCachren SS, Hersh EM, Samlowski WE, Beck JT, Tchekmedyian NS, Sondak VK; Southwest Oncology Group. A Phase II trial of vinorelbine tartrate in patients with disseminated malignant melanoma and one prior systemic therapy: a Southwest Oncology Group study. Cancer. 2004 Apr 15;100(8):1699-704. PubMed PMID: 15073859. 3: Uoshima N, Yoshioka K, Tegoshi H, Wada S, Fujiwara Y, Satake N, Kasamatsu Y, Yokoho S. Acute respiratory failure caused by vinorelbine tartrate in a patient with non-small cell lung cancer. Intern Med. 2001 Aug;40(8):779-82. PubMed PMID: 11518124. 4: Bosque E. Possible drug interaction between itraconazole and vinorelbine tartrate leading to death after one dose of chemotherapy. Ann Intern Med. 2001 Mar 6;134(5):427. PubMed PMID: 11242511. 5: Kanazawa J, Morimoto M, Ohmori K. [Properties of antitumor activity of vinorelbine tartrate, a new vinca alkaloid antitumor agent]. Nihon Yakurigaku Zasshi. 2000 Oct;116(4):215-23. Review. Japanese. PubMed PMID: 11084918. 6: Giannios J, Ginopoulos P. Induction of PCD in tamoxifen-resistant oestrogen receptor positive (ER+) advanced breast cancer after combined therapy with ER antisense oligonucleotides and vinorelbine-tartrate encapsulated in DRV liposomes. Eur J Cancer. 2000 Sep;36 Suppl 4:103. PubMed PMID: 11056347. 7: Feun LG, Savaraj N, Hurley J, Marini A, Lai S. A clinical trial of intravenous vinorelbine tartrate plus tamoxifen in the treatment of patients with advanced malignant melanoma. Cancer. 2000 Feb 1;88(3):584-8. PubMed PMID: 10649251. 8: Balthasar JP. Concentration-dependent incompatibility of vinorelbine tartrate and heparin sodium. Am J Health Syst Pharm. 1999 Sep 15;56(18):1891. PubMed PMID: 10511236. 9: Cattan CE, Oberg KC. Vinorelbine tartrate-induced pulmonary edema confirmed on rechallenge. Pharmacotherapy. 1999 Aug;19(8):992-4. PubMed PMID: 10453972. 10: Kouroukis C, Hings I. Respiratory failure following vinorelbine tartrate infusion in a patient with non-small cell lung cancer. Chest. 1997 Sep;112(3):846-8. PubMed PMID: 9315826. |
PubChem Compound | 11607738 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume